molecular formula C9H6F3NO2S B3060148 3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione CAS No. 1820707-54-7

3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione

Cat. No.: B3060148
CAS No.: 1820707-54-7
M. Wt: 249.21
InChI Key: VCGFKAHCDACNDM-UHFFFAOYSA-N
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Description

3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione is a heterocyclic compound that features a benzothiophene core with an amino group at the 3-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C. This method provides rapid access to the desired benzothiophene scaffold with yields ranging from 58% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This typically includes scaling up the reaction conditions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The amino group can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione is unique due to its specific combination of functional groups and the benzothiophene core. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for developing new compounds with diverse applications in medicinal chemistry, materials science, and biological research.

Properties

IUPAC Name

1,1-dioxo-6-(trifluoromethyl)-1-benzothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c10-9(11,12)5-1-2-6-7(13)4-16(14,15)8(6)3-5/h1-4H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGFKAHCDACNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)S(=O)(=O)C=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188224
Record name Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-54-7
Record name Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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